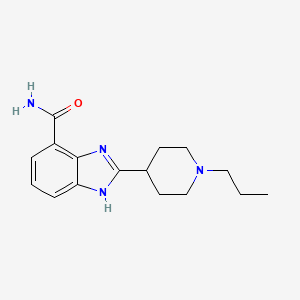

1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including "1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-," involves the design and synthesis of cyclic amine-containing benzimidazole carboxamide derivatives as potent anticancer agents. These compounds exhibit significant PARP1/2 inhibitory activity and cytotoxicity to tumor cells, indicating their potential as anticancer agents (Tang et al., 2021). Another approach involves the synthesis of benzimidazole derivatives bearing a piperazine moiety to evaluate their affinity for certain receptors, highlighting the structural diversity and applicability of this chemical scaffold (Tapia et al., 1999).

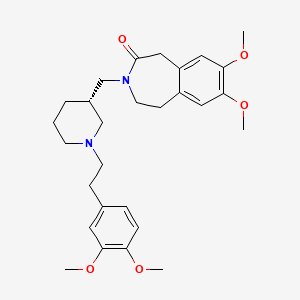

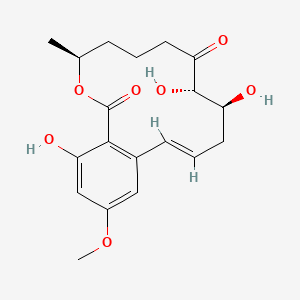

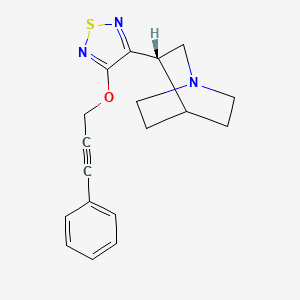

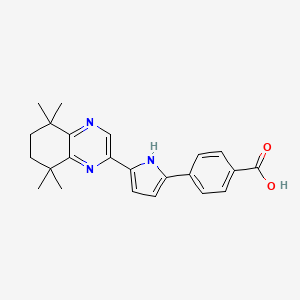

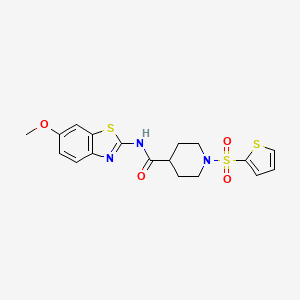

Molecular Structure Analysis

Benzimidazole derivatives exhibit a wide range of molecular structures, with variations in substituents leading to differences in chemical and physical properties. The synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives, for example, demonstrate the structural basis for their activity as PARP-1 inhibitors and antitumor agents, where computational simulations predict their binding modes (Zhang et al., 2020).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, leading to a wide array of compounds with diverse biological activities. For instance, benzimidazole-2-carboxamides were identified as selective NMDA receptor antagonists, demonstrating the impact of structural elements like H-bond donor groups on biological activity (Borza et al., 2006).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and stability, are crucial for their application in drug development. Studies on the synthesis and antihistaminic activity of various benzimidazole compounds provide insights into their physical characteristics and potential as therapeutic agents (Iemura et al., 1986).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, define the therapeutic potential of benzimidazole derivatives. For example, novel aminated benzimidazo[1,2-a]quinolines show potential as DNA-specific fluorescent probes, illustrating the chemical versatility of benzimidazole-based compounds (Perin et al., 2011).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1H-Benzimidazole derivatives have demonstrated significant antimicrobial activities. For instance, compounds synthesized from 1H-benzimidazole-carboxamide derivatives showed strong activity against Candida albicans (Göker et al., 2001). Other benzimidazole derivatives have been effective against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Özden et al., 2011).

Anticancer Potential

Several benzimidazole carboxamide derivatives have been identified as potential anticancer agents. For instance, a study discovered potent anticancer activities in certain benzimidazole derivatives, showing strong cytotoxicity to human cancer cell lines (Tang et al., 2021). Moreover, the synthesis of benzimidazole derivatives related to Cinitapride, a prokinetic benzamide derivative, showed marked anti-ulcerative activity, suggesting their potential use in gastrointestinal disorders (Srinivasulu et al., 2005).

Antiprotozoal Activity

Benzimidazole derivatives have been synthesized and tested for their antiprotozoal activity. A study on new 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives showed significant activity against Giardia intestinalis and Trichomonas vaginalis (Flores-Carrillo et al., 2017).

PARP Inhibitor Research

The class of 1H-Benzimidazole derivatives has shown promise as PARP (poly ADP-ribose polymerase) inhibitors, an important target in cancer treatment. Studies have identified various benzimidazole carboxamide derivatives as effective PARP inhibitors with potential applications in treating cancer (Penning et al., 2009).

Propiedades

IUPAC Name |

2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-2-8-20-9-6-11(7-10-20)16-18-13-5-3-4-12(15(17)21)14(13)19-16/h3-5,11H,2,6-10H2,1H3,(H2,17,21)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSIHXHEHABEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181726 | |

| Record name | A-620223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- | |

CAS RN |

272769-49-0 | |

| Record name | A-620223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272769490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-620223 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | A-620223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-620223 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01FPW436S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241907.png)

![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1241909.png)

![4-Methyl-1-{2-[1-(toluene-3-sulfonyl)-pyrrolidin-2-yl]-ethyl}-piperidine](/img/structure/B1241911.png)